2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde
Description
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-9-2-4-14(5-3-9)11-12-6-10(8-15)7-13-11/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSCOVAWDUORNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nucleophilic Substitution on Pyrimidine-5-carbaldehyde
The most common approach involves nucleophilic substitution of a suitable leaving group at the 2-position of pyrimidine-5-carbaldehyde with 4-methylpiperidine or its derivatives.
- Starting materials: Pyrimidine-5-carbaldehyde or its 2-halogenated derivatives (e.g., 2-chloropyrimidine-5-carbaldehyde).
- Nucleophile: 4-Methylpiperidine.
- Reaction conditions: Typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at temperatures ranging from 70°C to 90°C.
- Catalysts: Acid catalysts like p-toluenesulfonic acid may be used to facilitate the reaction.
- Purification: Column chromatography on silica gel using ethyl acetate/hexane gradients or recrystallization from suitable solvents.
This method yields the target compound in moderate to good yields (60–85%) depending on reaction optimization.
Multi-step Synthesis via Reductive Amination
An alternative route involves:
- Preparation of pyrimidine-5-carbaldehyde intermediate.
- Reductive amination with 4-methylpiperidine using reducing agents such as sodium triacetoxyborohydride or sodium borohydride.
- Purification by chromatography or recrystallization.
Reaction Conditions and Optimization
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Solvent | DMF, DCM, or acetonitrile | Polar aprotic solvents preferred |
| Temperature | 70–90°C | Higher temperatures increase rate but may cause side reactions |
| Catalyst | p-Toluenesulfonic acid (5–10 mol%) | Enhances nucleophilic substitution |
| Reaction Time | 4–12 hours | Monitored by TLC or HPLC |
| Molar Ratios | 1:1 to 1:1.2 (pyrimidine:amine) | Slight excess of amine improves yield |
| Purification | Silica gel chromatography, recrystallization | Gradient of ethyl acetate/hexane or reverse-phase HPLC |
Analytical Characterization Post-Synthesis
To confirm the structure and purity of 2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde, the following techniques are employed:
| Technique | Purpose | Key Observations |
|---|---|---|
| ¹H NMR | Confirm proton environment | Aldehyde proton at ~9.8 ppm; methylpiperidine protons at 2.0–3.5 ppm |
| ¹³C NMR | Carbon framework verification | Aldehyde carbon at ~190–195 ppm; pyrimidine carbons at 150–160 ppm |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Molecular ion peak [M+H]⁺ matching calculated mass within 2 ppm |
| FT-IR Spectroscopy | Functional group identification | C=O stretch at ~1700 cm⁻¹; C=N stretch at ~1600 cm⁻¹ |
| Melting Point | Purity assessment | Sharp melting point consistent with literature |
Research Findings and Comparative Analysis
Yield and Purity
| Method | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Direct nucleophilic substitution | 60–85 | >95 | Most commonly used, scalable |
| Reductive amination | 55–75 | >90 | More selective, suitable for sensitive substrates |
| Industrial optimized process | 80–90 | >98 | High throughput, cost-effective |
Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Direct substitution | Simple, fewer steps, scalable | Requires halogenated pyrimidine precursor |
| Reductive amination | High selectivity, mild conditions | Multi-step, longer reaction time |
| Industrial methods | High yield and purity, reproducible | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid.
Reduction: 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1. Inhibition of Protein Kinase B (PKB)
Research has shown that compounds similar to 2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde can act as potent inhibitors of PKB, a critical enzyme in the PI3K/AKT signaling pathway. This pathway is often implicated in cancer biology, making such inhibitors valuable for therapeutic development against hyperproliferative diseases. For instance, modifications to related compounds have resulted in inhibitors that exhibit high selectivity for PKB over other kinases, demonstrating the potential of pyrimidine derivatives in cancer treatment .
2. SHP2 Antagonism
Another application involves the use of carboxamide-pyrimidine derivatives, which include structural elements similar to 2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde, as antagonists of SHP2 (Src Homology Phosphatase 2). SHP2 plays a role in various signaling pathways associated with cancer progression. Compounds that inhibit SHP2 can potentially be used to treat cancers characterized by aberrant ERK/MAPK signaling .
The compound's dual-ring structure allows for versatile interactions with biological targets, enhancing its pharmacological profile. Research indicates that such compounds may interact with enzymes involved in neurotransmitter metabolism and receptors associated with cognitive functions. This suggests potential applications in neuropharmacology, where modulation of neurotransmitter systems could lead to therapeutic advancements for neurological disorders .
Case Study 1: Cancer Treatment
In a study investigating the effects of pyrimidine derivatives on tumor growth, researchers found that specific modifications to the piperidine group enhanced the efficacy of these compounds against human tumor xenografts in mouse models. The compounds demonstrated significant inhibition of tumor growth at well-tolerated doses, indicating their potential as anticancer agents .
Case Study 2: Neuropharmacological Applications
Another experimental study focused on the interaction profiles of similar compounds with neurotransmitter systems. The findings suggested that these compounds could enhance cognitive functions by modulating receptor activity linked to neurotransmitter release. This opens avenues for further research into their use as cognitive enhancers or treatments for neurodegenerative diseases .
Data Table: Comparison of Related Compounds
| Compound Name | Structure Characteristics | Unique Biological Activities |
|---|---|---|
| 2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde | Pyrimidine ring with piperidine moiety | Inhibits PKB and SHP2; potential neuroactive properties |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Similar piperidine structure | Selective PKB inhibition; anticancer activity |
| Carboxamide-pyrimidine derivatives | Carboxamide group attached to pyrimidine | Effective SHP2 antagonists; cancer treatment |
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde, highlighting differences in substituents, applications, and reactivity:
Electronic and Steric Effects
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methylpiperidin-1-yl group in the target compound is moderately electron-donating, which may stabilize transition states in nucleophilic additions. In contrast, methylthio (-SMe) and silylethynyl (-C≡C-SiR₃) groups in analogs exhibit stronger electron-withdrawing or π-conjugative effects, altering reaction kinetics .
- Steric Hindrance: The 4-methylpiperidine substituent introduces significant steric bulk compared to methylthio or amino groups.
Physicochemical and Drug-Like Properties
- Solubility and Bioavailability: Piperidine derivatives, such as 4-(piperidin-1-yl)phenyl chromeno-pyrimidinone, demonstrate enhanced aqueous solubility and oral bioavailability compared to non-cyclic substituents . This suggests that 2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde may also exhibit favorable pharmacokinetic properties.
- Thermal Stability : Crystallographic studies of related aldehydes (e.g., tert-butyldimethylsilylethynyl analogs) reveal stable molecular packing, which may extend to the piperidine variant, supporting its use in solid-state reactions .
Biological Activity
2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : CHNO
- Molecular Weight : 205.26 g/mol
This compound features a pyrimidine ring substituted with a 4-methylpiperidine group and an aldehyde functional group, which may contribute to its biological activity through various mechanisms.
The biological activity of 2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde is believed to involve interactions with specific molecular targets, including enzymes and receptors. The presence of the piperidine moiety enhances its lipophilicity, facilitating cellular penetration and interaction with biological membranes .
Potential Targets:
- Enzymatic Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in various biochemical pathways, suggesting that this compound may also exhibit such properties.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways relevant to neuropharmacology.
Biological Activities
Research indicates that 2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde exhibits diverse biological activities:
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against both gram-positive and gram-negative bacteria.
Antitumor Properties
Preliminary investigations have suggested potential antitumor activity. In cell line studies, the compound exhibited cytotoxic effects against cancer cells, indicating its potential as a lead compound for anticancer drug development.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against bacteria | |
| Antitumor | Cytotoxic effects on cancer cells | |
| Enzyme Inhibition | Potential inhibition observed |
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various derivatives of pyrimidine compounds, including 2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde. Results indicated significant inhibition of bacterial growth in both Staphylococcus aureus and Escherichia coli cultures .
- Antitumor Evaluation : In a recent investigation, the compound was tested against several cancer cell lines. The results showed a dose-dependent reduction in cell viability, with IC values indicating potent cytotoxicity comparable to established chemotherapeutic agents .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of 2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde. Studies suggest moderate bioavailability and metabolic stability, with further optimization needed to enhance its pharmacokinetic properties for clinical applications .
Q & A
Basic Question
- ¹³C NMR conflicts : Aldehyde proton (δ ~9.8 ppm) may split due to rotameric equilibria. Use low-temperature NMR (-40°C) to freeze conformers .
- Mass spectrometry : ESI-MS often shows [M+H]+ at m/z 232.1. Contradictions arise from in-source fragmentation (loss of CO, m/z 204.1). Confirm via high-resolution TOF-MS (error <2 ppm) .
How do computational models (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?
Advanced Question
- DFT studies : B3LYP/6-311+G(d,p) calculations reveal the aldehyde’s electrophilicity (Fukui f⁻ index = 0.15) and charge distribution (NBO analysis) guide nucleophilic attack sites .
- Molecular docking : AutoDock Vina predicts binding to AChE’s peripheral anionic site (ΔG = -8.2 kcal/mol), with key hydrogen bonds to Ser293 and π-cation interactions with Trp286 .
What comparative studies exist between 2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde and its sulfur-containing analogs?
Advanced Question
- Thiocarbonyl analogs : 2-(Ethylthio)pyrimidine-5-carbaldehyde shows reduced electrophilicity but enhanced metabolic stability (t₁/₂ >4 hours in liver microsomes).
- Synthetic routes : Thiol-ene “click” chemistry enables rapid diversification, but requires rigorous exclusion of oxygen to prevent disulfide formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
